1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
Properties
IUPAC Name |
1-[7-methyl-2-(3-methylbutylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)5-6-19-13-15-12-14-7-11(10(4)18)9(3)17(12)16-13/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJFEWOGMVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCCC(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate compound with a thiol reagent under mild conditions.
Final Functionalization:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Inferred Reaction Pathways
Based on analogous triazolo-pyrimidine derivatives (e.g., CID 6500352 and CID 1480410 ):
Nucleophilic Substitution at the Thioether Group
The (3-methylbutyl)sulfanyl group may undergo displacement reactions with nucleophiles like amines or alkoxides:
| Reagent | Product | Conditions |
|---|---|---|
| NH₃ (excess) | 2-Amino derivative | High-temperature, DMF |
| R-OH | 2-Alkoxy derivative | Acidic catalysis |
Example :
Replacement of the sulfanyl group in CID 6500352 with amines yields analogs with modified biological activity .
Oxidation of the Sulfur Atom
The thioether group can oxidize to sulfoxide or sulfone under controlled conditions:
| Oxidizing Agent | Product (S-Oxidation State) |
|---|---|
| H₂O₂ | Sulfoxide |
| KMnO₄ | Sulfone |
This modification could alter electron density in the aromatic system, affecting binding interactions .
Functionalization of the Acetyl Group
The ethanone moiety may participate in:
-
Condensation reactions with hydrazines to form hydrazones.
-
Reduction to a secondary alcohol using NaBH₄ or LiAlH₄.
Research Gaps and Recommendations
-
Experimental Validation : No direct studies on this compound’s reactivity exist in the reviewed literature. Priority should be given to:
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Kinetic studies of substitution reactions at the sulfanyl group.
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Characterization of oxidation products via NMR and MS.
-
-
Biological Activity : Computational docking studies (as in ) could predict interactions with bacterial targets like penicillin-binding proteins.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Triazolopyrimidine Derivatives
Key Observations:
- Lipophilicity : The 3-methylbutylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., propargylsulfanyl in ).
- Solubility : Hydroxyl-substituted derivatives (e.g., 7-hydroxy analog in ) exhibit higher polarity, suggesting better aqueous solubility than methyl- or alkylsulfanyl-substituted variants.
- Steric Effects : Bulky substituents (e.g., phenyl in ) may hinder enzymatic interactions but improve thermal stability.
Key Insights:
- Herbicidal Potential: Sulfanyl and sulfonamide derivatives (e.g., ) show herbicidal activity, suggesting the target compound may share similar modes of action.
- Antimicrobial Activity : Analogous hydrazone derivatives () highlight the scaffold’s versatility in drug discovery.
Biological Activity
The compound 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a member of the triazolo-pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula for the compound is as follows:
This compound features a triazole ring fused with a pyrimidine moiety, which is known for its role in various biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : Compounds in this class often act as inhibitors of specific kinases involved in cell signaling pathways. For instance, they may inhibit DNA-PK (DNA-dependent protein kinase), which plays a crucial role in DNA repair mechanisms.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and enhancing the effects of chemotherapeutic agents.
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of similar triazolo-pyrimidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant tumor regression in murine models when combined with conventional chemotherapy agents. The study highlighted the potential for these compounds to enhance the efficacy of existing treatments through their unique mechanisms of action.
Case Study 2: Mechanistic Insights
Research published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of triazolo-pyrimidine compounds. The findings indicated that modifications at the sulfur atom significantly influenced kinase inhibition and cytotoxicity profiles. These insights are crucial for optimizing the pharmacological properties of compounds like this compound.
Q & A
Q. Critical Factors :
Q. Table 1: Representative Synthetic Routes
How can researchers optimize the yield and purity of the compound during synthesis?
Answer:
Yield Optimization :
Q. Purity Enhancement :
Q. Common Pitfalls :
- Incomplete substitution at the 2-position due to steric hindrance from the (3-methylbutyl) group. Mitigate by extending reaction time or increasing temperature .
What spectroscopic and crystallographic techniques are critical for characterizing the compound?
Answer:
Core Techniques :
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic, P1 | |
| Unit Cell Dimensions | a = 7.588 Å, b = 10.730 Å, c = 14.883 Å | |
| π-π Interactions | Centroid distance: 3.63 Å (adjacent triazole rings) |
How do structural modifications at the sulfanyl and ethanone positions affect the compound's biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Sulfanyl Group :
- Bulky substituents (e.g., 3-methylbutyl) enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Substitution with aromatic thiols (e.g., benzyl) reduces herbicidal activity but increases cytotoxicity .
- Ethanone Group :
- Acetylation at the 6-position stabilizes the molecule against metabolic degradation .
Q. Biological Activity Data :
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Herbicidal : IC₅₀ of 12 µM for Arabidopsis growth inhibition in sulfonamide derivatives .
Q. Table 3: Impact of Substituents on Activity
| Position | Modification | Biological Effect | Reference |
|---|---|---|---|
| 2-Sulfanyl | (3-Methylbutyl) | Enhanced antimicrobial activity | |
| 6-Ethanone | Acetyl | Improved metabolic stability |
What are common sources of data inconsistency in pharmacological assays involving this compound, and how can they be mitigated?
Answer:
Sources of Variability :
- Sample Degradation : Hydrolysis of the ethanone group under acidic/basic conditions or prolonged storage .
- Assay Conditions : Variability in microbial strains or cell lines affects IC₅₀ values .
Q. Mitigation Strategies :
- Stabilization : Store samples at –20°C in anhydrous solvents (e.g., DMSO) .
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
What strategies are recommended for elucidating the mechanism of action of this compound in antimicrobial studies?
Answer:
Methodological Approaches :
- Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods .
- Molecular Docking : Model interactions with bacterial DNA gyrase or fungal lanosterol demethylase .
- Resistance Studies : Serial passage experiments to identify mutations conferring resistance .
Q. Key Findings :
- Triazolopyrimidines inhibit folate biosynthesis in bacteria by competing with p-aminobenzoic acid (PABA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
